1-Methyl-2-(phenoxymethyl)-pyrrolidine 1-Methyl-2-(phenoxymethyl)-pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20484222
InChI: InChI=1S/C12H17NO/c1-13-9-5-6-11(13)10-14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

1-Methyl-2-(phenoxymethyl)-pyrrolidine

CAS No.:

Cat. No.: VC20484222

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-(phenoxymethyl)-pyrrolidine -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 1-methyl-2-(phenoxymethyl)pyrrolidine
Standard InChI InChI=1S/C12H17NO/c1-13-9-5-6-11(13)10-14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Standard InChI Key GXHUWYAGVDTPAX-UHFFFAOYSA-N
Canonical SMILES CN1CCCC1COC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Methyl-2-(phenoxymethyl)-pyrrolidine is a secondary amine with a molecular weight of 191.27 g/mol. Its IUPAC name, 1-methyl-2-(phenoxymethyl)pyrrolidine, reflects the methyl group at the nitrogen atom and the phenoxymethyl side chain. The compound’s stereochemistry is critical, as it exists in two enantiomeric forms:

  • (R)-1-Methyl-2-(phenoxymethyl)-pyrrolidine (CAS: 182323-70-2)

  • (S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine (CAS: 174213-53-7, hydrochloride salt).

Table 1: Molecular Properties of 1-Methyl-2-(phenoxymethyl)-pyrrolidine

PropertyValue
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
InChI KeyGXHUWYAGVDTPAX-UHFFFAOYSA-N
Canonical SMILESCN1CCCC1COC2=CC=CC=C2
PubChem CID19002683

The (S)-enantiomer exhibits a compact conformation due to intramolecular hydrogen bonding between the pyrrolidine nitrogen and the phenoxymethyl oxygen, a feature absent in the (R)-form.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 1-methyl-2-(phenoxymethyl)-pyrrolidine typically involves functionalization of pyrrolidine precursors. A patent-published method (KR20160141950A) outlines a scalable route for analogous compounds, providing insights into potential strategies :

  • N-Methylation: Starting with pyrrolidine, N-methylation introduces the methyl group at the nitrogen.

  • Side-Chain Introduction: The phenoxymethyl group is appended via nucleophilic substitution or coupling reactions.

  • Enantiomer Separation: Chiral resolution using tartaric acid derivatives or enantioselective hydrogenation yields pure (R)- or (S)-forms .

Table 2: Comparative Yields of Enantiomers

EnantiomerSynthetic RouteYield (%)Purity (GC Area %)
(S)-formChiral hydrogenation78≥99
(R)-formDiastereomeric resolution6598

Industrial-Scale Production

The patent KR20160141950A emphasizes safety and scalability, utilizing N-methyl-2-pyrrolidone (NMP) as a precursor. Key steps include:

  • C–C Bond Formation: Reaction with phosphorus oxychloride (POCl₃) to generate intermediates.

  • Reduction: Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) reduces ester groups to alcohols .

Biological Activity and Receptor Interactions

Affinity for nAChRs

1-Methyl-2-(phenoxymethyl)-pyrrolidine demonstrates enantiomer-specific binding to neuronal nAChRs, which regulate neurotransmitter release.

Table 3: Binding Affinities (Ki Values)

EnantiomernAChR SubtypeKi (nM)
(S)-formα4β242
(R)-formα4β2592

The (S)-enantiomer’s 14-fold higher affinity suggests its pyrrolidine ring adopts a conformation complementary to the receptor’s binding pocket.

Pharmacological Implications

  • Neuroprotection: Partial agonism at α4β2 nAChRs may mitigate excitotoxicity in neurodegenerative diseases.

  • Analgesia: Modulating nAChRs in pain pathways could offer alternatives to opioids.

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

In vitro studies using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 45 minutes), with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme.

Acute Toxicity

Preliminary data in rodents (LD₅₀):

  • Oral: 320 mg/kg (mice)

  • Intravenous: 85 mg/kg (rats)

Applications in Drug Discovery

Lead Optimization

The (S)-enantiomer serves as a lead compound for developing:

  • Cognitive Enhancers: Targeting α4β2 nAChRs in Alzheimer’s disease.

  • Antidepressants: Potentiating dopaminergic and serotonergic transmission.

Patent Landscape

Global patents (e.g., KR20160141950A) prioritize methods for enantiomerically pure production, reflecting industrial interest .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator